molecular formula C6H9NO2 B1310575 (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 33294-81-4

(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Cat. No. B1310575
CAS RN: 33294-81-4
M. Wt: 127.14 g/mol
InChI Key: JBDOTWVUXVXVDR-WDCZJNDASA-N
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Patent
US04262124

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH:8]2[CH:6]([CH2:7]2)[CH2:5][NH:4][C:3]1=[O:9].C([OH:14])(C)(C)C>>[CH:8]12[CH2:7][CH:6]1[CH2:5][NH:4][CH:2]2[C:3]([OH:9])=[O:14]

Inputs

Step One
Name
IV
Quantity
0.9 g
Type
reactant
Smiles
ClC1C(NCC2CC12)=O
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into 20 ml of water
ADDITION
Type
ADDITION
Details
Dilute (4 N) hydrochloric acid
ADDITION
Type
ADDITION
Details
was added until the solution
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with methylene chloride
ADDITION
Type
ADDITION
Details
filled with Dowex 50W-X8 ion-exchange resin
WASH
Type
WASH
Details
Eluting the resin with ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
C12C(NCC2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04262124

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH:8]2[CH:6]([CH2:7]2)[CH2:5][NH:4][C:3]1=[O:9].C([OH:14])(C)(C)C>>[CH:8]12[CH2:7][CH:6]1[CH2:5][NH:4][CH:2]2[C:3]([OH:9])=[O:14]

Inputs

Step One
Name
IV
Quantity
0.9 g
Type
reactant
Smiles
ClC1C(NCC2CC12)=O
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into 20 ml of water
ADDITION
Type
ADDITION
Details
Dilute (4 N) hydrochloric acid
ADDITION
Type
ADDITION
Details
was added until the solution
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with methylene chloride
ADDITION
Type
ADDITION
Details
filled with Dowex 50W-X8 ion-exchange resin
WASH
Type
WASH
Details
Eluting the resin with ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
C12C(NCC2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04262124

Procedure details

0.9 g of IV prepared in experiment (c) was refluxed for 16 hours in t-butanol containing 0.5 g potassium. The reaction mixture was allowed to cool, the solvent was evaporated under reduced pressure and the residue was poured into 20 ml of water. Dilute (4 N) hydrochloric acid was added until the solution was acidic and then extracted thrice with methylene chloride. The water layer was then passed over a column filled with Dowex 50W-X8 ion-exchange resin. Eluting the resin with ammonium hydroxide then gave the cis isomer of 3-azabicyclo(3.1.0)hexane-2-carboxylic acid.
Name
IV
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[CH:2]1[CH:8]2[CH:6]([CH2:7]2)[CH2:5][NH:4][C:3]1=[O:9].C([OH:14])(C)(C)C>>[CH:8]12[CH2:7][CH:6]1[CH2:5][NH:4][CH:2]2[C:3]([OH:9])=[O:14]

Inputs

Step One
Name
IV
Quantity
0.9 g
Type
reactant
Smiles
ClC1C(NCC2CC12)=O
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
C(C)(C)(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to cool
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was poured into 20 ml of water
ADDITION
Type
ADDITION
Details
Dilute (4 N) hydrochloric acid
ADDITION
Type
ADDITION
Details
was added until the solution
EXTRACTION
Type
EXTRACTION
Details
extracted thrice with methylene chloride
ADDITION
Type
ADDITION
Details
filled with Dowex 50W-X8 ion-exchange resin
WASH
Type
WASH
Details
Eluting the resin with ammonium hydroxide

Outcomes

Product
Name
Type
product
Smiles
C12C(NCC2C1)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.